REACTION_SMILES
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[C:24]([c:25]1[c:26]([NH2:27])[cH:28][cH:29][cH:30][cH:31]1)#[N:32].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[C:9](=[O:13])[CH2:10][CH2:11][CH2:12]1.[CH:40]([Cl:41])([Cl:42])[Cl:43].[Na+:34].[O:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1.[OH-:33].[P:14]([Cl:15])([Cl:16])([Cl:17])=[O:18].[Sn:19]([Cl:20])([Cl:21])([Cl:22])[Cl:23]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[C:9](=[N:27][c:26]2[c:25]([C:24]#[N:32])[cH:31][cH:30][cH:29][cH:28]2)[CH2:10][CH2:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCN1Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=P(Cl)(Cl)Cl
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Name
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Cl[Sn](Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl[Sn](Cl)(Cl)Cl
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Name
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|
Type
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product
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Smiles
|
N#Cc1ccccc1N=C1CCCN1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |